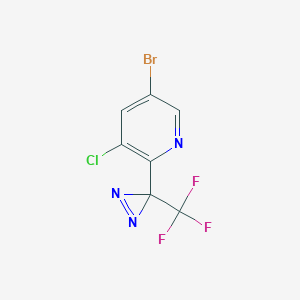
5-Bromo-3-chloro-2-(3-(trifluoromethyl)-3H-diazirin-3-yl)pyridine
描述
5-Bromo-3-chloro-2-(3-(trifluoromethyl)-3H-diazirin-3-yl)pyridine is a useful research compound. Its molecular formula is C7H2BrClF3N3 and its molecular weight is 300.46 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
5-Bromo-3-chloro-2-(3-(trifluoromethyl)-3H-diazirin-3-yl)pyridine (CAS No. 2231673-49-5) is a compound of interest in medicinal chemistry, particularly for its potential biological activities. This article explores its synthesis, biological properties, and the implications of its structural components on its activity.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of 300.46 g/mol. The presence of the trifluoromethyl group is significant in enhancing the compound's biological activity, particularly in antimicrobial applications.
Antimicrobial Properties
Research indicates that compounds containing trifluoromethyl groups exhibit enhanced antimicrobial properties. For instance, derivatives with similar structures have shown minimum inhibitory concentration (MIC) values as low as 0.5 µg/mL against resistant bacterial strains such as Staphylococcus aureus and Enterococcus species . The introduction of the trifluoromethyl moiety has been linked to improved pharmacodynamics and pharmacokinetics, making these compounds more effective against drug-resistant bacteria.
| Compound | MIC (µg/mL) | Target Bacteria |
|---|---|---|
| 5-Bromo-3-chloro derivative | 0.5 | S. aureus (including MRSA) |
| Trifluoromethyl derivatives | 0.25 | Various strains |
| Other derivatives | 1 | Enterococci strains |
The mechanism by which these compounds exert their antibacterial effects is believed to involve disruption of bacterial cell membranes and inhibition of key metabolic pathways. The electron-withdrawing nature of the trifluoromethyl group may enhance binding affinity to bacterial targets, facilitating more effective penetration through biofilms .
Case Study 1: Synthesis and Evaluation
In a study published in Molecules, researchers synthesized various pyridine derivatives, including those with trifluoromethyl substitutions. The biological evaluation demonstrated that these compounds had significant antibacterial activity against multiple strains, with a focus on their structure-activity relationships .
Case Study 2: Comparative Analysis
Another investigation compared the activity of several halogenated pyridine derivatives, revealing that those with both bromine and chlorine substitutions exhibited superior activity against resistant strains compared to non-halogenated counterparts. This highlights the importance of halogenation in enhancing biological efficacy .
属性
IUPAC Name |
5-bromo-3-chloro-2-[3-(trifluoromethyl)diazirin-3-yl]pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H2BrClF3N3/c8-3-1-4(9)5(13-2-3)6(14-15-6)7(10,11)12/h1-2H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BYMSYRLYBAGZAS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NC(=C1Cl)C2(N=N2)C(F)(F)F)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H2BrClF3N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.46 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















